molecular formula C20H26O3 B5225606 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene

1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene

Cat. No. B5225606
M. Wt: 314.4 g/mol
InChI Key: GXGMKBFMRMHZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to block the β2-adrenergic receptor and inhibit the effects of epinephrine and norepinephrine.

Mechanism of Action

1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene acts as a selective antagonist of the β2-adrenergic receptor. It binds to the receptor and blocks the action of epinephrine and norepinephrine, which are the natural ligands of the receptor. This results in a decrease in heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, and it can also inhibit bronchodilation. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory disorders such as asthma and COPD.

Advantages and Limitations for Lab Experiments

1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes. However, it is important to note that it has limitations in terms of its specificity. It may also have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene. One area of interest is the development of more selective β2-adrenergic receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is the investigation of the anti-inflammatory effects of 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene and its potential use in the treatment of respiratory disorders such as asthma and COPD. Finally, there is also interest in the development of new methods for synthesizing 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene that are more efficient and cost-effective.

Synthesis Methods

1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene can be synthesized by reacting 1-(4-isopropylphenoxy)-3-(2-bromoethoxy)propane with 1-ethoxy-2-nitrobenzene in the presence of a palladium catalyst. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene.

Scientific Research Applications

1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to investigate the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and bronchodilation. It has also been used to study the role of β2-adrenergic receptors in the development of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

properties

IUPAC Name

1-ethoxy-2-[3-(4-propan-2-ylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-21-19-8-5-6-9-20(19)23-15-7-14-22-18-12-10-17(11-13-18)16(2)3/h5-6,8-13,16H,4,7,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGMKBFMRMHZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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